

Performance Benchmarks of 2-Phenyl-2-butenal: A Comparative Guide

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Compound of Interest

Compound Name: 2-Phenyl-2-butenal

Cat. No.: B1236094

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This guide provides a comparative analysis of **2-Phenyl-2-butenal**'s performance against relevant alternatives in key application areas. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The data presented is compiled from available literature, and it should be noted that direct, side-by-side benchmark studies for **2-Phenyl-2-butenal** are limited. Comparisons are drawn from data on structurally similar compounds, particularly other α,β -unsaturated aldehydes.

Chemical and Physical Properties

A foundational comparison begins with the fundamental chemical and physical properties of **2-Phenyl-2-butenal** and its common alternatives. These properties influence their applications in both biological and chemical contexts.

Property	2-Phenyl-2-butenal	Cinnamaldehyde	Benzaldehyde	Crotonaldehyde
Molecular Formula	C ₁₀ H ₁₀ O[1]	C ₉ H ₈ O	C ₇ H ₆ O	C ₄ H ₆ O
Molecular Weight	146.19 g/mol [1][2]	132.16 g/mol	106.12 g/mol	70.09 g/mol
Appearance	Yellow clear liquid (est)[3]	Yellowish oily liquid[4]	Colorless liquid	Colorless to pale yellow liquid
Odor Profile	Cocoa, honey, floral, nutty[3][5][6]	Cinnamon	Almond-like	Pungent, suffocating
Boiling Point	84.0 °C @ 0.10 mm Hg[2]	248 °C	178.1 °C	104 °C
Solubility	Soluble in oil and ethanol; Insoluble in water[7][8]	Slightly soluble in water; Soluble in ethanol, ether	Slightly soluble in water; Miscible with ethanol, ether	Soluble in water, ethanol, ether

Performance in Biological Assays

The biological activity of α,β -unsaturated aldehydes is a subject of significant research interest. Key performance indicators include cytotoxicity against cancer cell lines, antioxidant potential, and enzyme inhibition. The following tables summarize available data for compounds structurally related to **2-Phenyl-2-butenal**.

Cytotoxicity Data (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, providing an indication of cell viability and, conversely, the cytotoxic effects of a compound. Lower IC₅₀ values indicate higher cytotoxicity.

Compound	Cell Line	IC ₅₀ Value	Reference
Cinnamaldehyde	PC3 (Prostate Cancer)	Data indicates potentiation of doxorubicin effects, but specific IC ₅₀ not provided in abstract. [9]	[9]
Benzaldehyde Derivatives	Various	Varies significantly with substitution	[10]
2,4-bis(p-hydroxyphenyl)-2-butenal	Astrocytes, Microglia	Inhibits LPS-induced neuroinflammation	[11]

Note: Specific IC₅₀ cytotoxicity data for **2-Phenyl-2-butenal** was not found in the reviewed literature. The inherent reactivity of the α,β -unsaturated aldehyde moiety suggests potential for cytotoxic activity through mechanisms like Michael addition with cellular nucleophiles.[12]

Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. A lower IC₅₀ value indicates greater antioxidant activity.

Compound/Derivative	Assay	IC ₅₀ Value (μM)	Reference
Dihydroxy Benzaldehydes	DPPH, CUPRAC	Activity is dependent on the position of hydroxyl groups.[13]	[13]
Dibenzal-acetone Derivatives	ABTS	5.82, 6.35, 8.23 (for novel amine derivatives)	[14]
4,4'-dihydroxydibenzalacetone	DPPH	3,958.8	[10]
Dibenzalacetone	DPPH	66,550.3	[10]
Cinnamaldehyde-β-cyclodextrin	DPPH, ABTS	Enhanced activity over β-cyclodextrin alone.[4]	[4]

Note: Quantitative antioxidant data for **2-Phenyl-2-butenal** is not readily available. The antioxidant potential of phenolic aldehydes is generally attributed to the hydrogen-donating ability of the hydroxyl groups.[13]

Enzyme Inhibition (Aldehyde Dehydrogenase - ALDH)

2-Phenyl-2-butenal is known to interact with enzymes like aldehyde dehydrogenase (ALDH), which are crucial for detoxifying aldehydes.[15] Inhibition of ALDH can have significant physiological effects.

Inhibitor	Enzyme Source	IC ₅₀ Value (μM)	Reference
Disulfiram (Positive Control)	Baker's Yeast ALDH	2.65	[8]

Note: While mentioned as interacting with ALDH, specific IC₅₀ values for **2-Phenyl-2-butenal** were not found. The electrophilic nature of α,β-unsaturated aldehydes suggests they can act as

enzyme inhibitors by forming covalent adducts with amino acid residues in the active or allosteric sites.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., **2-Phenyl-2-butenal**) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[\[16\]](#)
- **MTT Addition:** Remove the treatment media and add 100 μ L of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[\[2\]](#)
[\[15\]](#)
- **Incubation:** Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[2\]](#)[\[15\]](#)
- **Solubilization:** Add 100-150 μ L of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[\[2\]](#)[\[15\]](#)[\[16\]](#)
- **Absorbance Measurement:** Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[\[15\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay Protocol

This protocol measures the antioxidant capacity of a compound.

- **Reagent Preparation:** Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[\[7\]](#)
- **Sample Preparation:** Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[\[7\]](#)
- **Reaction Mixture:** In a 96-well plate or cuvettes, mix a volume of the test sample or standard with an equal volume of the DPPH working solution.[\[7\]](#) A blank containing only the solvent and DPPH is also prepared.
- **Incubation:** Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[\[3\]](#)[\[7\]](#)
- **Absorbance Measurement:** Measure the absorbance of each sample at 517 nm using a spectrophotometer.[\[7\]](#)[\[17\]](#)
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the test compound. The IC_{50} value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[\[17\]](#)

Aldehyde Dehydrogenase (ALDH) Inhibition Assay Protocol

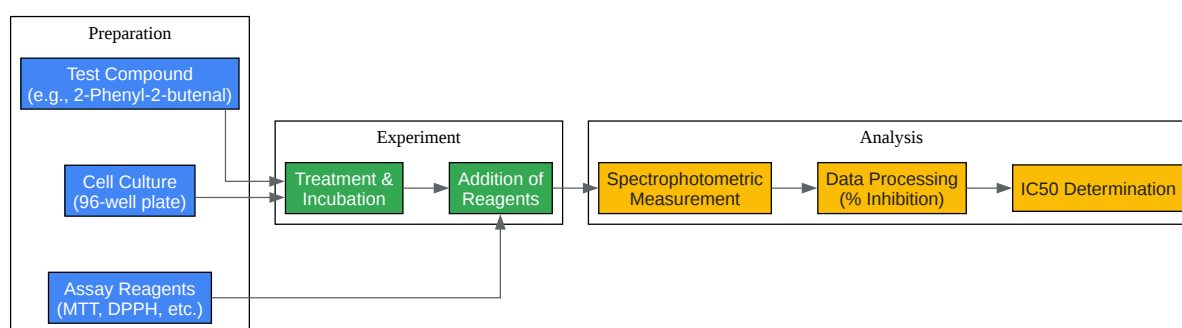
This protocol is used to screen for inhibitors of ALDH activity.

- **Reagent Preparation:** Prepare an assay buffer, a solution of the cofactor NAD^+ (e.g., 2.5 mM final concentration), the ALDH enzyme, and the substrate (e.g., acetaldehyde or a specific chromogenic substrate).[\[8\]](#)[\[18\]](#)
- **Inhibitor Preparation:** Prepare serial dilutions of the test compound (potential inhibitor) and a known inhibitor (e.g., disulfiram) in DMSO.[\[18\]](#)

- **Assay Setup:** In a 96-well plate, add the assay buffer, NAD⁺ solution, ALDH enzyme, and the test compound or vehicle control.
- **Pre-incubation:** Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[\[18\]](#)
- **Reaction Initiation:** Initiate the reaction by adding the substrate (e.g., acetaldehyde).[\[8\]](#)
- **Kinetic Measurement:** Immediately measure the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader in kinetic mode.[\[18\]](#)[\[19\]](#)
- **Data Analysis:** Calculate the initial reaction rates (V_0) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control and calculate the IC₅₀ value.

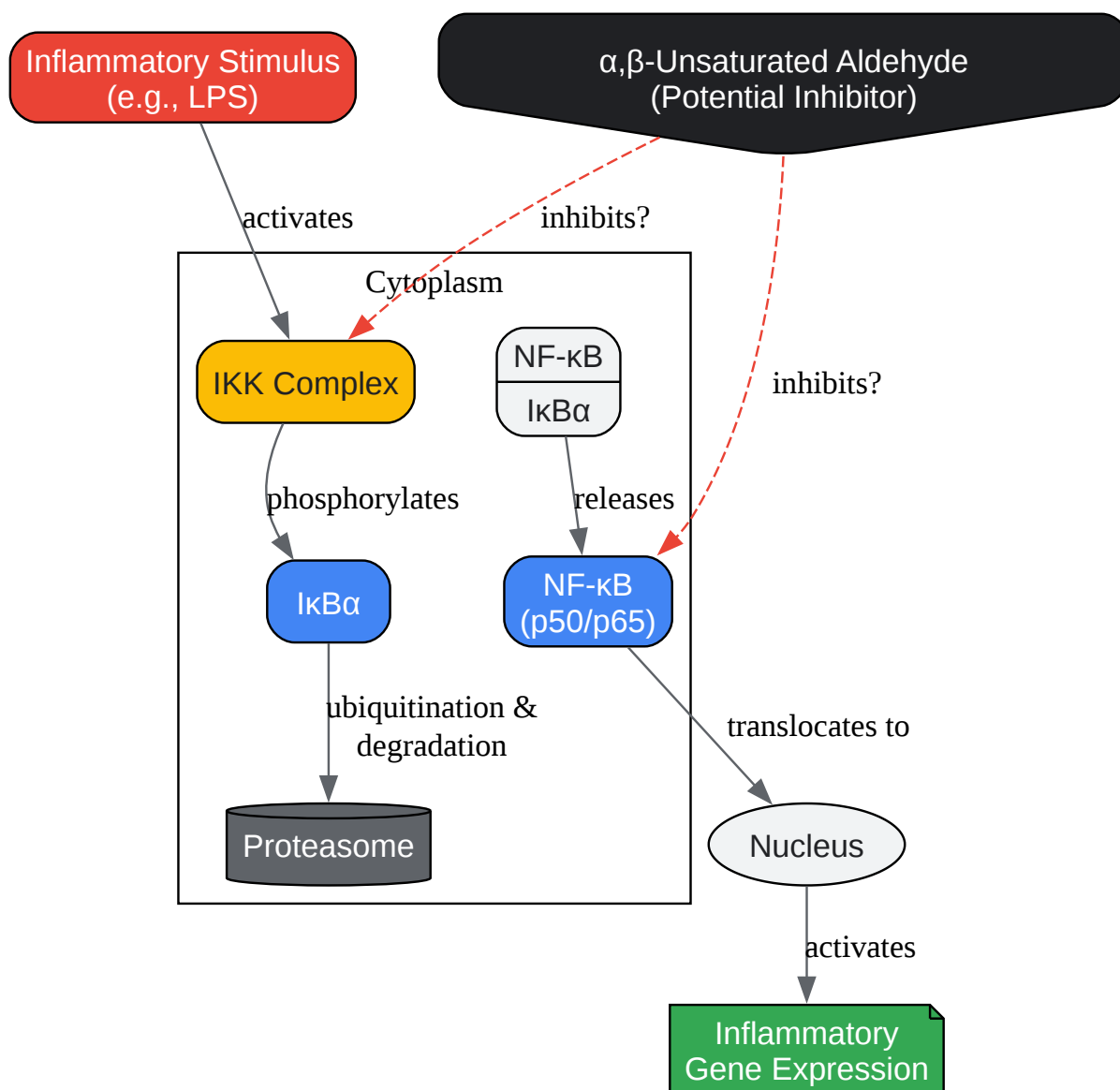
Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.



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Caption: General workflow for in vitro biological assays.



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